[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-18-7-10(6-16-18)11-4-5-15-14-13(11)9(2)17-19(14)8-12(20)21/h4-7H,3,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJTVKTUBYKDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Diketones
The foundational route employs 5-amino-3-methyl-1H-pyrazole (or derivatives) reacting with β-diketones under acidic conditions. Aggarwal et al. demonstrated that refluxing 5-aminopyrazole 16 with ethyl acetoacetate 2a in acetic acid yields 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.
- Reactants : 5-Amino-3-methylpyrazole (1 eq), ethyl acetoacetate (1 eq).
- Conditions : Glacial acetic acid, reflux (130°C), 18 h under O₂.
- Yield : 74–94% for analogous structures.
Mechanism :
- Enolization of β-diketone 2a to form nucleophilic enolate.
- Condensation with 5-aminopyrazole via Michael addition.
- Oxidative dehydrogenation (O₂-driven) to aromatize the pyridine ring.
Optimization Data :
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 4 | HOAc (6) | O₂ | 94 |
Increasing acetic acid equivalents and O₂ pressure enhances yield by promoting enolate formation and oxidation.
Acetic Acid Side-Chain Installation
Nucleophilic Alkylation of Pyrazole Nitrogen
The acetic acid moiety is introduced via N-alkylation using ethyl bromoacetate followed by saponification:
- Reactants : Pyrazolo[3,4-b]pyridine (1 eq), ethyl bromoacetate (1.2 eq).
- Base : K₂CO₃ (2 eq).
- Solvent : DMF, 60°C, 6 h.
- Yield : 85–90% for ethyl ester intermediate.
- Conditions : NaOH (2M, aq.), EtOH, reflux, 3 h.
- Yield : 95–98% conversion to acetic acid derivative.
Integrated One-Pot Approaches
Recent advances enable telescoped synthesis to minimize purification:
- Cyclocondensation : 5-Amino-3-methylpyrazole + ethyl acetoacetate in HOAc/O₂ → pyrazolo[3,4-b]pyridine core.
- In Situ Coupling : Add 1-ethyl-4-boronic ester pyrazole and Pd catalyst.
- Alkylation/Saponification : Introduce bromoacetate, then hydrolyze.
Critical Analysis of Methodologies
Solvent and Catalytic Optimization
Data from pyrazolo[3,4-b]pyridine syntheses reveal:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the pyrazole or pyridine rings.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of esters or amides from the acetic acid moiety.
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. Studies have synthesized various compounds based on this scaffold, demonstrating their efficacy against multiple cancer cell lines. The unique structural features of [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid contribute to its potential as an anticancer agent by interfering with cellular signaling pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The pyrazole moiety is known for its diverse biological activities, including antimicrobial effects. Compounds containing the pyrazolo[3,4-b]pyridine framework have been tested for their ability to inhibit bacterial growth and show promising results against various strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the acetic acid functional group enhances solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology to include applications in treating inflammatory diseases and metabolic disorders. Its ability to modulate inflammatory pathways suggests a role in conditions such as rheumatoid arthritis or diabetes .
Synthesis and Characterization
The synthesis of [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Study: Anticancer Activity Assessment
A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated that compounds similar to [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid showed IC50 values indicating effective inhibition of cancer cell lines (e.g., HeLa and MCF7). The results highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of pyrazolo[3,4-b]pyridine were tested against common pathogens using disc diffusion methods. Compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Key Data :
- CAS No.: 75861-31-3 .
- Purity : 98% (discontinued product) .
- Molecular Weight: 205.26 (reported in , though conflicting with structural calculations; see Notes) .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with four analogs, highlighting substituent variations and their impacts:
Key Findings
Impact of Fluorination :
- The introduction of difluoromethyl (e.g., in ) increases molecular weight (335.31 vs. 205.26) and slightly elevates lipophilicity (logP = 0.19). Fluorinated analogs are often explored for enhanced metabolic stability .
Aromatic vs.
Trifluoromethyl and Cyclopropyl Groups :
- The trifluoromethyl group in contributes to electron-withdrawing effects and steric bulk, while cyclopropyl adds conformational rigidity without significantly increasing lipophilicity .
Discontinuation of Target Compound :
- The target compound is listed as discontinued , possibly due to synthetic challenges, stability issues, or inferior efficacy compared to fluorinated or aryl-substituted analogs.
Notes
- Molecular Weight Discrepancy : The reported molecular weight of the target compound (205.26) conflicts with structural calculations (~259–285 Da). This may reflect an error in the evidence or an impurity profile.
- Biological Data: No activity or toxicity data are provided in the evidence, limiting direct pharmacological comparisons.
Biological Activity
The compound [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, with the CAS number 1006477-62-8, belongs to a class of pyrazolo[3,4-b]pyridines that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 285.30 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. A study evaluating various pyrazole compounds indicated that certain derivatives exhibit significant antibacterial and antibiofilm activities against pathogenic bacteria. For instance, compounds derived from similar scaffolds demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
Antitubercular Activity
The compound's structural analogs have been investigated for their antitubercular properties. A series of substituted pyrazolo derivatives showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds in this series exhibited IC90 values indicating significant potential for further development as antitubercular agents .
Analgesic and Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their analgesic and anti-inflammatory properties. The pyrazole scaffold has been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests that [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may possess similar effects, warranting further investigation into its efficacy in pain management .
The biological activities of pyrazolo derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in disease processes, such as COX and other inflammatory mediators.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity related to pain and inflammation, contributing to their analgesic effects.
Case Studies
Several case studies have documented the biological efficacy of pyrazolo derivatives:
- Antibacterial Study : A recent investigation into 16 novel pyrazole derivatives revealed that several exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings underscore the potential use of pyrazolo compounds in treating bacterial infections .
- Antitubercular Research : In a focused study on antitubercular agents, derivatives closely related to the compound were synthesized and evaluated for activity against Mycobacterium tuberculosis. The results indicated substantial promise for these compounds as future therapeutic agents .
Q & A
Advanced Research Question
- DFT Calculations : Model electron density at the pyrazole N-1 position to predict alkylation sites .
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with solubility or bioavailability .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using PyRx or AutoDock .
How to design analogs for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Replace the ethyl group with isopropyl () or introduce electron-withdrawing groups (e.g., -CF₃ in ) .
- Side Chain Variation : Substitute the acetic acid moiety with amides () or esters () to modulate polarity .
- Biological Testing : Use in vitro assays (e.g., kinase inhibition) to prioritize analogs for synthesis .
What are the challenges in scaling up synthesis?
Advanced Research Question
- Exothermic Reactions : Azide formation () requires controlled addition of NaN₃ to avoid thermal runaway .
- Purification at Scale : Column chromatography is impractical; switch to recrystallization or acid-base extraction () .
- Safety : Azide intermediates are shock-sensitive; replace with safer nitrile or amide precursors .
How to resolve low yields in cyclocondensation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
